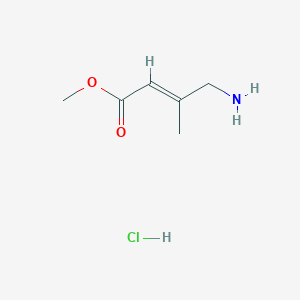

Methyl (E)-4-amino-3-methylbut-2-enoate;hydrochloride

Beschreibung

Methyl (E)-4-amino-3-methylbut-2-enoate hydrochloride is an α,β-unsaturated ester derivative with an amino group at the 4-position and a methyl substituent at the 3-position. The compound exists as a hydrochloride salt, enhancing its stability and solubility in polar solvents. The (E)-configuration of the double bond likely influences its reactivity and interaction with biological targets or synthetic reagents .

Eigenschaften

IUPAC Name |

methyl (E)-4-amino-3-methylbut-2-enoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-5(4-7)3-6(8)9-2;/h3H,4,7H2,1-2H3;1H/b5-3+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZXQJZZCYZRKU-WGCWOXMQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)OC)/CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E)-4-amino-3-methylbut-2-enoate;hydrochloride typically involves the esterification of 4-amino-3-methylbut-2-enoic acid with methanol in the presence of a strong acid catalyst like hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (E)-4-amino-3-methylbut-2-enoate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium azide (NaN₃) or ammonia (NH₃) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amino derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, Methyl (E)-4-amino-3-methylbut-2-enoate;hydrochloride serves as a building block for the preparation of more complex molecules. Its unique structural features allow for various chemical modifications, making it valuable for synthesizing derivatives with potential biological activities.

Biology

Research has focused on the compound's role in biochemical pathways. It has been studied for its potential to affect metabolic processes, particularly those related to amino acid metabolism. The amino group can participate in hydrogen bonding with biological molecules, influencing their structure and function.

Medicine

The compound has garnered attention for its potential therapeutic properties:

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Activity : It has shown promise in inducing apoptosis in cancer cell lines by inhibiting key survival pathways, indicating its potential as an anticancer agent.

Case Study 1: Anticancer Activity

A study demonstrated that this compound exhibits potent anticancer activity by inducing apoptosis in various cancer cell lines. The compound was shown to downregulate survival pathways, leading to increased cell death rates in vitro.

Case Study 2: Enzyme Inhibition

Research on the compound's interaction with the enzyme 3-phosphoglycerate dehydrogenase revealed that it acts as a selective inhibitor. This inhibition was linked to altered metabolic flux in cancer cells, suggesting potential therapeutic applications in targeting tumor metabolism.

Case Study 3: Amino Acid Transport Mechanism

The compound's ability to facilitate amino acid transport was evaluated using glioma cell models. Results indicated that it engages both sodium-dependent and independent transport systems, enhancing cellular uptake and bioavailability.

Wirkmechanismus

The mechanism of action of Methyl (E)-4-amino-3-methylbut-2-enoate;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s core structure includes:

- An α,β-unsaturated ester group (C=O and C=C).

- A primary amino group (-NH₂) at the 4-position.

- A methyl substituent at the 3-position.

- Hydrochloride salt formation (improving crystallinity and solubility).

Comparison Table

Detailed Analysis

(a) Comparison with (2E)-4-(Dimethylamino)but-2-enoyl Chloride Hydrochloride

- Structural Differences: The dimethylamino group in the latter replaces the primary amino and methyl groups in the target compound. Additionally, the acyl chloride moiety (vs. ester) confers higher electrophilicity, making it more reactive toward nucleophiles.

- Applications: The enoyl chloride derivative () is marketed for synthetic applications, whereas the target compound’s ester group may favor hydrolytic stability under physiological conditions. The hydrochloride salt in both compounds enhances solubility .

(b) Comparison with Methyl 3-Arylamino-2-Benzoylaminobut-2-enoate

- Functional Groups: The benzoylamino and arylamino substituents in introduce steric bulk and aromaticity, which are absent in the target compound. These groups likely direct cyclization reactions toward oxazole or imidazole formation.

- Synthesis : Both compounds involve α,β-unsaturated ester backbones, but the target compound’s simpler structure may allow milder reaction conditions for downstream modifications .

(c) General Trends in Hydrochloride Salts

Hydrochloride salts of amino-containing compounds (e.g., donepezil, tapentadol, tamsulosin) are widely used in pharmaceuticals to improve bioavailability and crystallinity . While the target compound lacks documented pharmacological data, its hydrochloride form aligns with this industrial practice.

Biologische Aktivität

Methyl (E)-4-amino-3-methylbut-2-enoate;hydrochloride, commonly referred to as a derivative of the amino acid pathway, has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound is characterized by its unique structural features that influence its biological interactions. The compound contains an amino group, a double bond in the enamine form, and a methyl substituent, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its role as an enzyme inhibitor or modulator. It has been shown to interact with various enzymes and receptors, influencing metabolic pathways.

Key Mechanisms Include:

- Inhibition of Enzyme Activity : The compound can act as an inhibitor for specific enzymes involved in metabolic processes, potentially affecting pathways related to cancer metabolism and cellular proliferation.

- Modulation of Protein-Ligand Interactions : It may alter the binding affinity of ligands to their respective receptors, impacting signal transduction pathways.

Table 1: Biological Activities of this compound

| Activity Type | Observations | Reference |

|---|---|---|

| Enzyme Inhibition | Significant inhibition of PHGDH | |

| Anticancer Potential | Induces apoptosis in cancer cell lines | |

| Transport Mechanism | Mediates amino acid transport |

Case Studies

-

Cancer Cell Line Studies :

A study demonstrated that this compound exhibits potent anticancer activity by inducing apoptosis in various cancer cell lines. The compound was shown to downregulate key survival pathways, leading to increased cell death rates in vitro. -

Enzyme Inhibition Studies :

Research on the compound's interaction with the enzyme 3-phosphoglycerate dehydrogenase (PHGDH) revealed that it acts as a selective inhibitor. This inhibition was linked to altered metabolic flux in cancer cells, suggesting potential therapeutic applications in targeting tumor metabolism . -

Transport Mechanism Evaluation :

The compound's ability to facilitate amino acid transport was evaluated using glioma cell models. Results indicated that it engages both sodium-dependent and independent transport systems, enhancing cellular uptake and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.